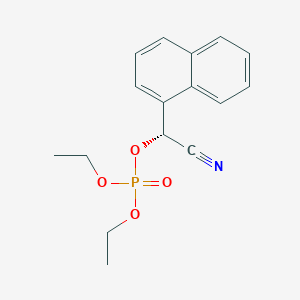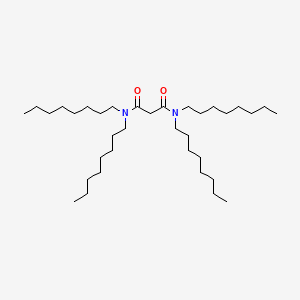
N~1~,N~1~,N~3~,N~3~-Tetraoctylpropanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1~,N~3~,N~3~-Tetraoctylpropanediamide is an organic compound characterized by the presence of two amide groups attached to a propane backbone, with each amide group further substituted with octyl chains
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~3~,N~3~-Tetraoctylpropanediamide typically involves the reaction of a diamine with octyl-substituted acyl chlorides. One common method is the reaction of 1,3-diaminopropane with octanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
1,3-diaminopropane+2octanoyl chloride→N 1 ,N 1 ,N 3 ,N 3 -Tetraoctylpropanediamide+2HCl
Industrial Production Methods
Industrial production of N1,N~1~,N~3~,N~3~-Tetraoctylpropanediamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
化学反応の分析
Types of Reactions
N~1~,N~1~,N~3~,N~3~-Tetraoctylpropanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The octyl chains can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or borane (BH~3~) can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or Grignard reagents.
Major Products
Oxidation: Formation of octanoic acid and other carboxylic acids.
Reduction: Formation of N1,N~1~,N~3~,N~3~-Tetraoctylpropanediamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
N~1~,N~1~,N~3~,N~3~-Tetraoctylpropanediamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
作用機序
The mechanism of action of N1,N~1~,N~3~,N~3~-Tetraoctylpropanediamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The octyl chains provide hydrophobicity, allowing the compound to interact with lipid membranes and hydrophobic pockets in proteins. The amide groups can form hydrogen bonds with various functional groups, facilitating binding to specific molecular targets.
類似化合物との比較
Similar Compounds
- N~1~,N~1~,N~3~,N~3~-Tetramethylpropanediamide
- N~1~,N~1~,N~3~,N~3~-Tetraethylpropanediamide
- N~1~,N~1~,N~3~,N~3~-Tetrahexylpropanediamide
Uniqueness
N~1~,N~1~,N~3~,N~3~-Tetraoctylpropanediamide is unique due to its longer octyl chains, which confer greater hydrophobicity compared to its shorter-chain analogs. This increased hydrophobicity can enhance its interactions with lipid membranes and hydrophobic protein pockets, making it potentially more effective in applications requiring strong hydrophobic interactions.
特性
CAS番号 |
419568-17-5 |
|---|---|
分子式 |
C35H70N2O2 |
分子量 |
550.9 g/mol |
IUPAC名 |
N,N,N',N'-tetraoctylpropanediamide |
InChI |
InChI=1S/C35H70N2O2/c1-5-9-13-17-21-25-29-36(30-26-22-18-14-10-6-2)34(38)33-35(39)37(31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4/h5-33H2,1-4H3 |
InChIキー |
GAJFDARXKQIKEX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)CC(=O)N(CCCCCCCC)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


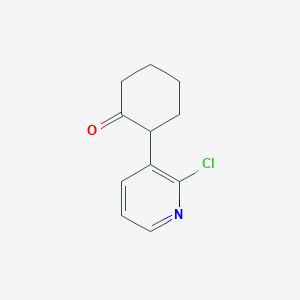
![3H-Imidazo[4,5-b][1,2,5]thiadiazolo[3,4-d]pyridine](/img/structure/B14232537.png)
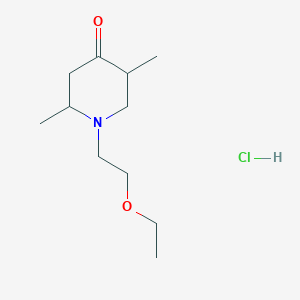
![Cyclohexanone, 2,6-bis[(3-fluoro-4-hydroxyphenyl)methylene]-](/img/structure/B14232540.png)
![2-amino-N-(3-ethoxypropyl)-1-(4-methoxyphenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14232573.png)
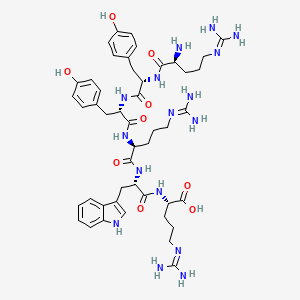
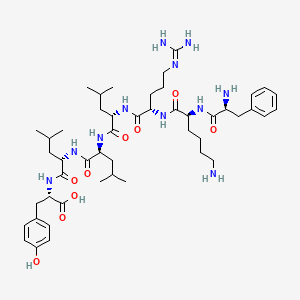
![3H-Cyclohept[e][1,4]oxazepine, 2,6,7,8,9,10-hexahydro-3-methylene-](/img/structure/B14232588.png)
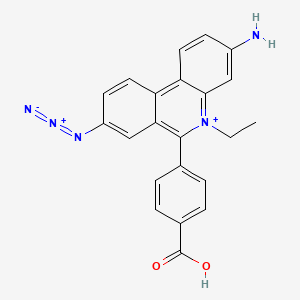


![N-(4-Chlorophenyl)-N-[3-(methylamino)propyl]formamide](/img/structure/B14232612.png)
![{2-[2-(2-{[(3-tert-Butyl-4-formyl-2,6-dimethylphenoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}carbamate](/img/structure/B14232621.png)
